molecular formula C23H18N4O2 B5958525 N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B5958525
M. Wt: 382.4 g/mol
InChI Key: AJLOOANZKITJNL-UHFFFAOYSA-N
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Description

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a benzotriazole ring fused with a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-(4-methylphenyl)-2H-benzotriazole with 1-benzofuran-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
  • N-ethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
  • Zolpidem

Uniqueness

N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzotriazole ring and a benzofuran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its stability, reactivity, and potential therapeutic benefits further enhance its significance compared to similar compounds.

Properties

IUPAC Name

N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2/c1-14-7-9-17(10-8-14)27-25-19-11-15(2)18(13-20(19)26-27)24-23(28)22-12-16-5-3-4-6-21(16)29-22/h3-13H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLOOANZKITJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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